3-Methyl-5-(pentafluorosulfur)benzyl alcohol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

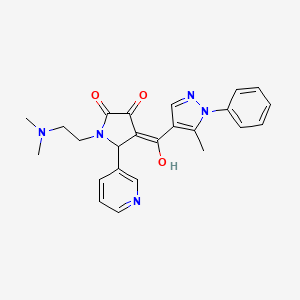

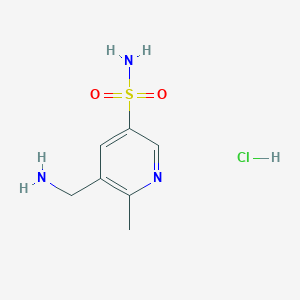

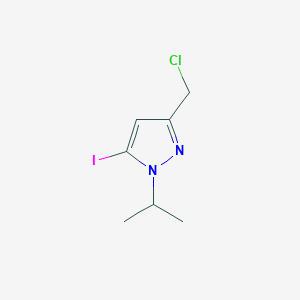

“3-Methyl-5-(pentafluorosulfur)benzyl alcohol” is a chemical compound with the IUPAC name (3-methyl-5-(pentafluoro-lambda6-sulfaneyl)phenyl)methanol . It has a molecular weight of 248.22 . The compound is in liquid form at ambient temperature .

Molecular Structure Analysis

The InChI code for “3-Methyl-5-(pentafluorosulfur)benzyl alcohol” is 1S/C8H9F5OS/c1-6-2-7(5-14)4-8(3-6)15(9,10,11,12)13/h2-4,14H,5H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

“3-Methyl-5-(pentafluorosulfur)benzyl alcohol” is a liquid at ambient temperature . For more specific physical and chemical properties such as boiling point, melting point, and solubility, further experimental data would be needed.Scientific Research Applications

Benzyl Ether Synthesis

3-Methyl-5-(pentafluorosulfur)benzyl alcohol plays a role in the synthesis of benzyl ethers. Poon and Dudley (2006) described a method using organic salts for benzylation of alcohols, leading to benzyl ethers with good to excellent yields. This application is significant in organic chemistry for the synthesis of various compounds (Poon & Dudley, 2006).

Carbonylation and Hydrocarboxylation Reactions

Verspui, Papadogianakis, and Sheldon (1998) discussed the use of pentafluorosulfur-substituted benzyl alcohols in water-soluble palladium-catalyzed carbonylation reactions. These reactions are important in creating a range of organic compounds, especially in pharmaceutical and industrial chemistry (Verspui et al., 1998).

Synthesis of Complex Carbohydrates

In carbohydrate chemistry, Kováč et al. (1980) utilized benzylation techniques, which likely include pentafluorosulfur-substituted benzyl alcohols, for the synthesis of complex carbohydrates. These methods are crucial for understanding and replicating the structures of natural carbohydrates (Kováč et al., 1980).

Fragrance Industry Applications

Scognamiglio, Jones, Letizia, and Api (2012) explored the use of 3-methyl-5-phenylpentanol, which is structurally related to 3-methyl-5-(pentafluorosulfur)benzyl alcohol, in the fragrance industry. Such compounds are used in various consumer products for their aromatic properties (Scognamiglio et al., 2012).

Photoredox Catalysis

Rombach and Wagenknecht (2019) demonstrated the application of pentafluorosulfur compounds in photoredox catalysis. This method is significant for synthesizing ethers with vicinal SF5 substituents, showcasing the role of such compounds in developing new chemical structures (Rombach & Wagenknecht, 2019).

Polymer Chemistry

Mueller, Kowalewski, and Wooley (1998) discussed the synthesis of hyperbranched polyfluorinated polymers using a benzyl ether polymer derived from compounds like 3-methyl-5-(pentafluorosulfur)benzyl alcohol. These polymers have various applications in material science and engineering (Mueller et al., 1998).

properties

IUPAC Name |

[3-methyl-5-(pentafluoro-λ6-sulfanyl)phenyl]methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F5OS/c1-6-2-7(5-14)4-8(3-6)15(9,10,11,12)13/h2-4,14H,5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLMVCDAWDBAJDQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)S(F)(F)(F)(F)F)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(Benzofuro[3,2-d]pyrimidin-4-ylthio)-1-(2-ethylpiperidin-1-yl)ethanone](/img/structure/B2940563.png)

![N-[7-[(2-Chloroacetyl)amino]-2,3-dihydro-1,4-benzodioxin-6-yl]thiophene-2-carboxamide](/img/structure/B2940565.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-5,6-dihydro-1,4-dioxine-2-carboxamide hydrochloride](/img/structure/B2940567.png)

![4-[Amino(carboxy)methyl]-3-methylbenzoic acid](/img/structure/B2940570.png)

![N-[2-Hydroxy-3-(2-oxopyrrolidin-1-yl)propyl]-N-methylbut-2-ynamide](/img/structure/B2940580.png)